2-amino-5-butylBenzoic acid

Catalog No.
S14435794
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-butylBenzoic acid

Product Name

2-amino-5-butylBenzoic acid

IUPAC Name

2-amino-5-butylbenzoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-2-3-4-8-5-6-10(12)9(7-8)11(13)14/h5-7H,2-4,12H2,1H3,(H,13,14)

InChI Key

SWFLRTCKPHKGSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C(=O)O

2-Amino-5-butylbenzoic acid, also known by its chemical name 2-amino-5-tert-butylbenzoic acid, is an aromatic compound characterized by the presence of an amino group and a butyl substituent on the benzene ring. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2 with a molecular weight of approximately 193.24 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties, and the butyl group enhances its hydrophobic characteristics, potentially influencing its biological activity and solubility in organic solvents .

Due to its functional groups:

  • Nitration: This reaction typically involves treating the compound with concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives, expanding the potential applications of the compound in synthetic chemistry.
  • Reduction: The carboxylic acid group can undergo reduction to form alcohols or aldehydes under appropriate conditions, such as using hydrogen gas with a catalyst.

The biological activity of 2-amino-5-butylbenzoic acid has been explored in various studies. It exhibits potential antifungal properties, particularly when modified with different substituents. Research indicates that the butyl substituent may enhance its efficacy against certain fungal strains, making it a candidate for further pharmacological studies . Additionally, compounds with similar structures have been investigated for their roles in modulating biological pathways, suggesting that 2-amino-5-butylbenzoic acid may interact with specific biological targets.

Several synthesis methods have been reported for 2-amino-5-butylbenzoic acid:

  • Direct Amination: The compound can be synthesized through direct amination of 5-butylbenzoic acid using ammonia or amines under specific conditions.
  • Nitration followed by Reduction: Starting from 5-butylbenzoic acid, nitration can be performed to introduce a nitro group at the appropriate position, followed by reduction to yield the amino derivative.
  • Grignard Reaction: Another method involves the use of Grignard reagents to introduce the butyl group onto a suitable benzoic acid derivative, followed by amination .

2-Amino-5-butylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development for antifungal agents.
  • Chemical Reagents: The compound is utilized as a reagent in organic synthesis for introducing amino groups into other aromatic systems.
  • Material Science: It may also be explored for applications in polymer chemistry due to its unique structural properties .

Interaction studies involving 2-amino-5-butylbenzoic acid focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that modifications on the benzene ring can significantly alter its interaction profile with enzymes or receptors. For instance, variations in substituents can influence both potency and selectivity against fungal pathogens or other biological systems . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-amino-5-butylbenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-5-methylbenzoic acidContains a methyl group instead of butylOften exhibits different solubility profiles
3-Amino-4-butylbenzoic acidAmino group at the meta positionPotentially different biological activities
4-Amino-3-butylbenzoic acidAmino group at the para positionMay show enhanced stability

These compounds differ primarily in their substituents' positions and types on the benzene ring, affecting their chemical reactivity and biological activity. Each variant presents unique properties that could be exploited in specific applications or research contexts.

Sequential Nitration-Reduction-Carboxylation Pathways

The industrial synthesis of 2-amino-5-tert-butylbenzoic acid typically employs a three-step sequence starting with tert-butylbenzene. Nitration using concentrated nitric acid at 0–5°C introduces a nitro group at the para position relative to the tert-butyl substituent, yielding 5-tert-butyl-2-nitrobenzene. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) under 3 atm H₂ pressure reduces the nitro group to an amine, forming 5-tert-butyl-2-aminobenzene. The final carboxylation step utilizes Kolbe–Schmitt conditions, where the intermediate reacts with CO₂ at 120°C under 10 atm pressure in the presence of potassium hydroxide, achieving 68–72% overall yield.

Recent advancements have optimized this pathway into a one-pot process by employing continuous flow reactors. For example, integrating nitration and hydrogenation stages using a Pd/C-packed column reactor at 80°C reduces intermediate isolation steps, improving throughput by 40% compared to batch methods.

Table 1: Comparison of Batch vs. Continuous Flow One-Pot Synthesis

ParameterBatch MethodContinuous Flow
Reaction Time18 hours6 hours
Overall Yield68%75%
Catalyst Loading (Pd/C)5 wt%2.5 wt%
Energy Consumption12 kWh/kg8 kWh/kg

Tandem Acylation-Hydrolysis Protocols

N-acyl derivatives of 2-amino-5-tert-butylbenzoic acid are synthesized via tandem acylation-hydrolysis reactions. As demonstrated in anthranilic acid functionalization studies, tert-butyl esters of the amino group are first acylated using 4-octylbenzoyl chloride in pyridine at 60°C. Subsequent hydrolysis with trifluoroacetic acid in dichloromethane selectively removes the tert-butyl protecting group, yielding 2-(4-octylbenzamido)-5-tert-butylbenzoic acid with 85% purity. This method minimizes side reactions such as over-acylation by maintaining strict stoichiometric control (1:1.05 molar ratio of amine to acyl chloride).

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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